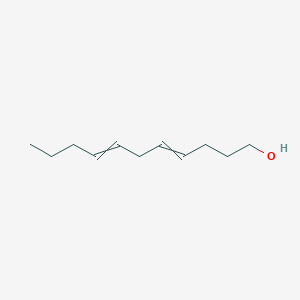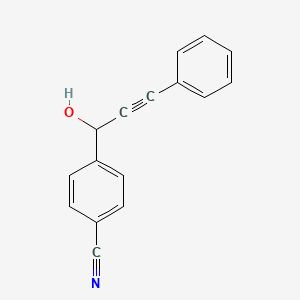
Benzonitrile, 4-(1-hydroxy-3-phenyl-2-propynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-(1-hydroxy-3-phenyl-2-propynyl)- is an organic compound that features a benzonitrile core with a hydroxy-phenyl-propynyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-(1-hydroxy-3-phenyl-2-propynyl)- typically involves the reaction of 4-bromobenzonitrile with 1-hydroxy-3-phenyl-2-propyne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Benzonitrile, 4-(1-hydroxy-3-phenyl-2-propynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Benzonitrile, 4-(1-hydroxy-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The hydroxy-phenyl-propynyl moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
相似化合物的比较
Benzonitrile: A simpler analog without the hydroxy-phenyl-propynyl substituent.
4-Hydroxybenzonitrile: Contains a hydroxy group on the aromatic ring but lacks the propynyl substituent.
Phenylpropiolic Acid: Contains a propynyl group but lacks the nitrile and hydroxy functionalities.
Uniqueness: Benzonitrile, 4-(1-hydroxy-3-phenyl-2-propynyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitrile and hydroxy-phenyl-propynyl groups allows for a wide range of chemical transformations and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
108946-36-7 |
|---|---|
分子式 |
C16H11NO |
分子量 |
233.26 g/mol |
IUPAC 名称 |
4-(1-hydroxy-3-phenylprop-2-ynyl)benzonitrile |
InChI |
InChI=1S/C16H11NO/c17-12-14-6-9-15(10-7-14)16(18)11-8-13-4-2-1-3-5-13/h1-7,9-10,16,18H |
InChI 键 |
YCDARZSJNGZIOI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=C(C=C2)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
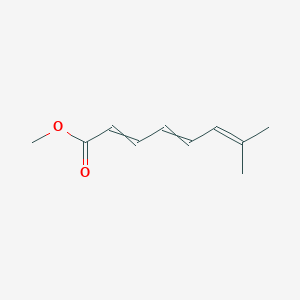

![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
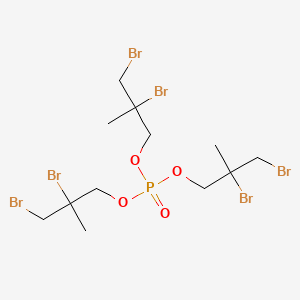
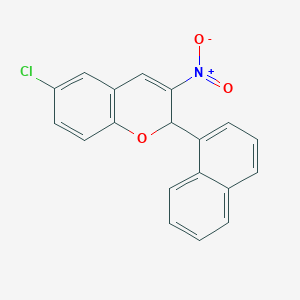
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
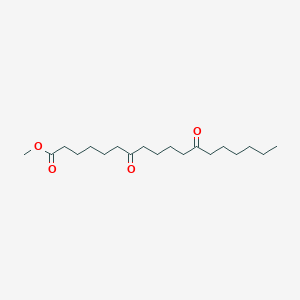
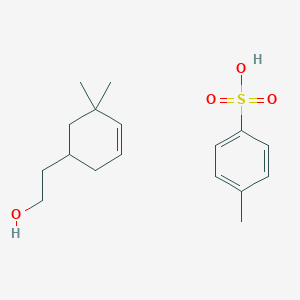
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)


![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
